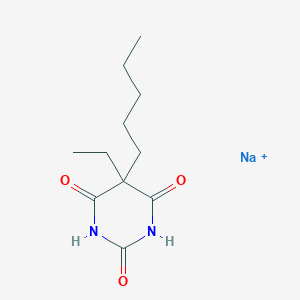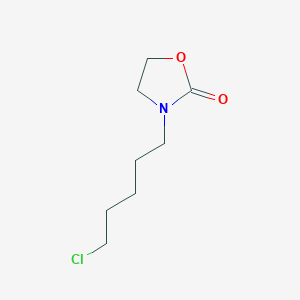
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an iodine atom at the 3-position and a 4-(methylsulfonyl)phenyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of a pre-formed pyrazole ring. The starting material, 1-(4-(methylsulfonyl)phenyl)-1H-pyrazole, can be iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and conditions would be influenced by factors such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methylsulfonyl group can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-1-(4-methylphenyl)-1H-pyrazole: Similar structure but lacks the sulfonyl group.
3-Bromo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole: Lacks the halogen atom.
Uniqueness
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole is unique due to the combination of the iodine atom and the methylsulfonyl group. This combination can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9IN2O2S |
|---|---|
Molekulargewicht |
348.16 g/mol |
IUPAC-Name |
3-iodo-1-(4-methylsulfonylphenyl)pyrazole |
InChI |
InChI=1S/C10H9IN2O2S/c1-16(14,15)9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3 |
InChI-Schlüssel |
NDGSIHIUXHUUJN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=CC(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




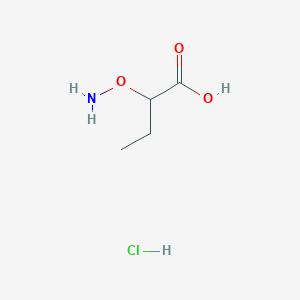

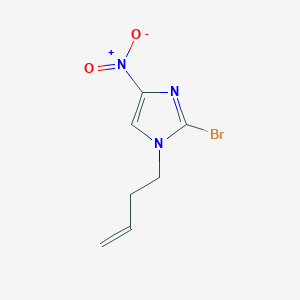

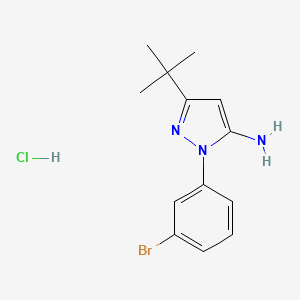
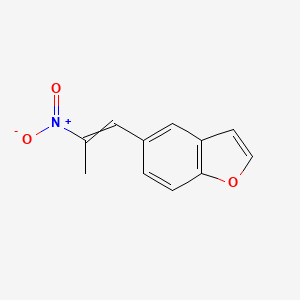
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
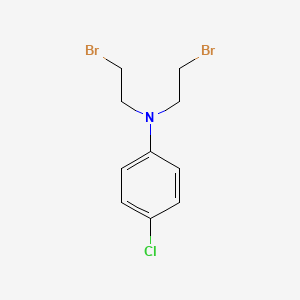
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)
